molecular formula C5H8LiN B14643149 lithium;N,N-dimethylprop-2-yn-1-amine CAS No. 56736-90-4

lithium;N,N-dimethylprop-2-yn-1-amine

Cat. No.: B14643149
CAS No.: 56736-90-4
M. Wt: 89.1 g/mol
InChI Key: GOZNCCXTWWSRBE-UHFFFAOYSA-N
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Description

Lithium;N,N-dimethylprop-2-yn-1-amine is a chemical compound with the molecular formula C₅H₈LiN. It is an organolithium compound, which means it contains a carbon-lithium bond. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;N,N-dimethylprop-2-yn-1-amine typically involves the reaction of N,N-dimethylprop-2-yn-1-amine with a lithium reagent. One common method is the reaction of N,N-dimethylprop-2-yn-1-amine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;N,N-dimethylprop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted amines .

Mechanism of Action

The mechanism of action of lithium;N,N-dimethylprop-2-yn-1-amine involves its strong nucleophilic properties. The lithium atom in the compound can donate electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic addition mechanism is central to its reactivity and utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;N,N-dimethylprop-2-yn-1-amine is unique due to its specific structure, which combines the nucleophilic properties of lithium with the reactivity of the N,N-dimethylprop-2-yn-1-amine moiety. This combination allows for selective reactions and the formation of complex organic molecules .

Properties

CAS No.

56736-90-4

Molecular Formula

C5H8LiN

Molecular Weight

89.1 g/mol

IUPAC Name

lithium;N,N-dimethylprop-2-yn-1-amine

InChI

InChI=1S/C5H8N.Li/c1-4-5-6(2)3;/h5H2,2-3H3;/q-1;+1

InChI Key

GOZNCCXTWWSRBE-UHFFFAOYSA-N

Canonical SMILES

[Li+].CN(C)CC#[C-]

Origin of Product

United States

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